1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring and the spiro linkage imparts unique chemical and physical properties to the molecule.
Preparation Methods
The synthesis of 1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the thiadiazole ring, followed by the construction of the spiro linkage. Common reaction conditions involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, often involving high-throughput techniques and continuous flow reactors .
Chemical Reactions Analysis
1’-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The thiadiazole ring and the spiro linkage can undergo substitution reactions with various reagents, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with bacterial enzymes, inhibiting their activity and leading to the disruption of bacterial cell processes. The spiro linkage may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1’-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be compared with other similar compounds, such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds share the thiadiazole ring but lack the spiro linkage, resulting in different chemical properties and biological activities.
Spirobenzofuran derivatives: These compounds contain the spiro linkage but differ in the substituents attached to the benzofuran ring, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1'-(4-methylthiadiazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-13(23-18-17-10)14(20)19-8-4-7-16(9-19)12-6-3-2-5-11(12)15(21)22-16/h2-3,5-6H,4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPONARMXYOMYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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